molecular formula C22H26N2O3S B2808451 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide CAS No. 1207036-85-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B2808451
CAS No.: 1207036-85-8
M. Wt: 398.52
InChI Key: BNURWFBQRMAXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide, is a potent and selective chemical probe for the second bromodomain of BET proteins (BRD2-BD2, BRD3-BD2, BRD4-BD2, and BRDT-BD2) Source . It is widely characterized as a BET bromodomain inhibitor with high specificity for the BD2 domain over the BD1 domain, a profile that makes it a critical tool for dissecting the distinct biological functions of these two domains Source . Its main research value lies in its application for investigating the role of BD2-specific BET inhibition in models of inflammation, oncology, and autoimmune diseases, allowing researchers to separate BD2-driven phenotypes from those dependent on BD1 Source . The compound's mechanism of action involves competitively displacing BET bromodomains from acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and modulating the expression of key oncogenic and inflammatory genes. This targeted inhibition provides a more nuanced approach to studying BET protein function compared to pan-BET inhibitors, offering insights for the development of next-generation epigenetic therapeutics with potentially improved safety profiles.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-5-24-17-12-11-15(13-18(17)27-14-22(3,4)21(24)26)23-20(25)16-9-7-8-10-19(16)28-6-2/h7-13H,5-6,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNURWFBQRMAXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide typically involves multiple steps:

    Formation of the benzo[b][1,4]oxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzamide derivative.

    Introduction of the ethyl and dimethyl groups: Alkylation reactions are used to introduce the ethyl and dimethyl groups at specific positions on the benzo[b][1,4]oxazepine core.

    Attachment of the ethylthio group: This step involves a nucleophilic substitution reaction where an ethylthio group is introduced to the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide exhibit anticancer properties. These compounds may inhibit tumor growth and induce apoptosis in cancer cells. Studies focusing on benzoxazepine derivatives have demonstrated their effectiveness against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's and Parkinson's diseases. The ability to cross the blood-brain barrier enhances its therapeutic prospects in treating central nervous system disorders .

Drug Design and Development

This compound serves as a lead compound for the synthesis of new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Structure–activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

GPCR Targeting

The compound has shown promise in targeting G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and are key targets in drug discovery. Research initiatives are utilizing computational models to profile its activity against various GPCRs, aiming to identify potential agonists or antagonists that could lead to novel therapeutic agents .

Anticancer Case Study

A study conducted on a series of benzoxazepine derivatives revealed that modifications to the ethylsulfanyl group significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Neuroprotective Effects Study

In a preclinical model of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta accumulation and improved cognitive function scores compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Anticancer ActivityTumor growth inhibitionEffective against multiple cancer cell lines
NeuroprotectionProtection against oxidative stressReduced amyloid-beta accumulation in Alzheimer's models
Drug DesignLead compound for new drugsOngoing SAR studies for optimizing efficacy
GPCR TargetingModulation of physiological processesProfiling for potential agonists/antagonists

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

Imidazole-Based Benzamides ()

Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) and its derivatives (4b–4j) share a benzamide core but incorporate an imidazole ring with dicyano substituents. Key differences include:

  • Substituent Effects: The imidazole derivatives feature electron-withdrawing groups (e.g., -NO₂ in 4c, -Cl in 4b) or electron-donating groups (e.g., -OCH₃ in 4e), which influence reactivity and solubility.
  • Melting Points: Imidazole-based benzamides exhibit high melting points (237–294°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via cyano groups).
Benzoxazepine Derivatives (–5)
  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide () :

    • Molecular Weight: 398.45 g/mol.
    • Substituents: 3,4-Dimethoxy groups on benzamide.
    • Functional Impact: Methoxy groups enhance hydrogen-bonding capacity and polarity compared to the ethylsulfanyl group in the target compound. This may increase aqueous solubility but reduce membrane permeability .
  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (): Molecular Weight: 484.53 g/mol. Substituents: Sulfonamide and trifluoroethyl groups. The trifluoroethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzoxazepine 2-(Ethylsulfanyl)benzamide ~422.5* High lipophilicity; moderate solubility
4a () Imidazole-Benzamide 4,5-Dicyanoimidazole 343.33 High melting point (253–255°C)
3,4-Dimethoxy derivative () Benzoxazepine 3,4-Dimethoxybenzamide 398.45 Enhanced polarity; H-bond donor
Sulfonamide derivative () Benzoxazepine Sulfonamide, CF₃CH₂ 484.53 Increased acidity; metabolic stability

*Estimated based on structural similarity.

Functional Group Impact Analysis

  • Ethylsulfanyl (-S-C₂H₅): Lipophilicity: LogP value is likely higher than methoxy or cyano analogs, favoring passive diffusion across biological membranes. Metabolism: Susceptible to oxidative metabolism (e.g., sulfoxidation), which may limit half-life compared to more stable groups like trifluoroethyl .
  • Hydrogen Bonding: The 4-oxo group and amide NH provide H-bond donors/acceptors, similar to imidazole cyano groups but distinct from sulfonamides .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(ethylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

Property Details
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : Studies have shown that benzoxazepin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Antioxidant Properties : The presence of sulfur in its structure suggests potential antioxidant activity, which can help mitigate oxidative stress in cells.

Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds within the benzoxazepin class. Key findings include:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related benzoxazepin compound significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research highlighted that a structurally similar compound reduced inflammation markers in animal models of acute inflammation . The study reported decreased levels of TNF-alpha and IL-6 following treatment.

Case Study 3: Antioxidant Activity

In vitro assays indicated that derivatives of benzoxazepins exhibit significant free radical scavenging activity. A study in Free Radical Biology and Medicine found that these compounds protect cellular components from oxidative damage .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have therapeutic applications in:

  • Cancer treatment as an adjunct therapy to enhance the efficacy of existing chemotherapeutics.
  • Management of chronic inflammatory diseases.
  • Development of antioxidant supplements aimed at reducing oxidative stress-related disorders.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for this benzoxazepine derivative?

  • Methodology : The synthesis typically involves sequential reactions: (i) formation of the benzoxazepine core via cyclization of a pre-functionalized amine and carbonyl precursor, (ii) coupling of the ethylsulfanylbenzamide moiety using amide bond-forming reagents like EDCI/HOBt, and (iii) purification via HPLC or column chromatography to isolate intermediates and the final product .
  • Critical Parameters : Solvent selection (e.g., DMF for amide coupling), temperature control (40–60°C for cyclization), and stoichiometric ratios to minimize by-products like unreacted intermediates .

Q. How can structural characterization be optimized for this compound?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the benzoxazepine ring and ethylsulfanyl substitution .
  • Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular weight (expected ~406.4 g/mol based on analogues) and detect impurities .
  • X-ray Crystallography : If single crystals are obtainable, this resolves absolute stereochemistry and intramolecular interactions .

Q. What solubility properties are critical for in vitro assays?

  • Data : While direct solubility data for this compound is unavailable, structural analogues with ethylsulfanyl groups exhibit moderate solubility in DMSO (10–20 mM) and poor aqueous solubility (<0.1 mg/mL). Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) are recommended for biological testing .

Advanced Research Questions

Q. How can conflicting biological activity data across structural analogues be resolved?

  • Case Study : Analogues with trifluoromethyl ( ) versus ethylsulfanyl substituents show divergent IC50 values in kinase assays.
  • Approach :

  • Molecular Dynamics Simulations : Compare binding affinities of substituents to active sites (e.g., using AutoDock Vina) .
  • Free-Wilson Analysis : Quantify the contribution of the ethylsulfanyl group to activity relative to other substituents .
    • Experimental Validation : Competitive binding assays (SPR or ITC) to confirm target engagement .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Degradation Pathways : The benzoxazepine ring’s oxo-group may undergo hydrolysis in acidic environments (e.g., lysosomal pH 4.5). Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS .
  • Mitigation Strategies : Structural modifications (e.g., methyl groups at C3/C5) enhance steric protection of the oxo-group, as observed in related compounds .

Q. How can synthetic yield be improved while minimizing toxic by-products?

  • Process Optimization :

  • Catalytic Systems : Palladium-catalyzed coupling for amide formation (reported 15% yield improvement in analogues) .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and by-products (e.g., dimerization) .
    • Analytical Monitoring : Real-time FTIR or inline NMR to track intermediate conversions .

Key Challenges and Future Directions

  • Biological Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions .
  • Scalability : Transition from batch to flow synthesis for gram-scale production (critical for in vivo studies) .
  • Data Reproducibility : Establish standardized assay protocols (e.g., ATP concentration in kinase assays) to address variability in reported IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.